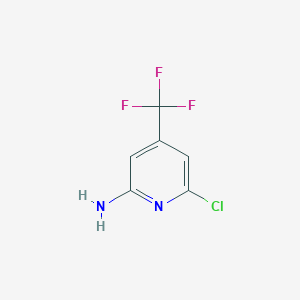

6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREQAXQASINAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553846 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34486-23-2 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-4-(trifluoromethyl)pyridin-2-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic considerations, and potential applications of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key intermediate in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its trifluoromethyl group and chlorine atom impart unique electronic properties and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.[1][2][3]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H4ClF3N2 | [4][5][6] |

| Molecular Weight | 196.56 g/mol | [4][6][7] |

| Monoisotopic Mass | 196.0015103 Da | [4][6] |

| CAS Number | 34486-23-2 | [4][5][7] |

| Topological Polar Surface Area | 38.9 Ų | [4][6] |

| Complexity | 161 | [4][6] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

Synthetic Protocols

The synthesis of substituted aminopyridines often involves nucleophilic aromatic substitution or amination of a corresponding chlorinated precursor. While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a generalizable approach can be inferred from the synthesis of similar compounds, such as 2-Amino-4-(trifluoromethyl)pyridine.

General Experimental Protocol: Amination of a Dichlorinated Pyridine Precursor

This protocol is a representative example based on the synthesis of a structurally related compound and can be adapted for the target molecule.

-

Reaction Setup : In a high-pressure autoclave, combine the dichlorinated pyridine precursor (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine) with a solvent such as tetrahydrofuran (THF).

-

Amination : Introduce an ammonia source, such as a 28% aqueous ammonia solution.

-

Heating and Pressurization : Seal the autoclave and heat the mixture to a specified temperature (e.g., 150°C) with constant stirring for several hours (e.g., 6 hours). The internal pressure will increase during the reaction.

-

Cooling and Workup : After the reaction is complete, cool the autoclave to room temperature. The resulting product can then be isolated.

-

Purification : The crude product is typically purified by recrystallization or column chromatography to yield the desired aminopyridine.

Application in Drug Discovery: Kinase Inhibition

Trifluoromethylpyridine derivatives are of significant interest in drug development, particularly for their use as kinase inhibitors in oncology.[1] The trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of a drug candidate. The diagram below illustrates a hypothetical signaling pathway where a drug derived from a trifluoromethylpyridine scaffold inhibits a kinase, thereby blocking downstream signaling that leads to cell proliferation.

Caption: Hypothetical kinase inhibition pathway by a pyridinamine-based drug.

Experimental Workflow: Compound Analysis

The structural confirmation and purity assessment of this compound would typically involve a series of analytical techniques. The following diagram outlines a standard workflow for the analysis of a synthesized organic compound.

Caption: Analytical workflow for compound characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Page loading... [guidechem.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. This compound | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS # 34486-23-2, 6-Chloro-4-(trifluoromethyl)-2-pyridinamine, (6-Chloro-4-trifluoromethylpyridin-2-yl)amine, 2-Amino-6-chloro-4-(trifluoromethyl)pyridine, this compound - chemBlink [ww.chemblink.com]

Solubility of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its synthesis, purification, formulation, and overall bioavailability. This technical guide addresses the solubility of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key building block in medicinal chemistry. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive overview of its known properties and outlines standardized experimental protocols for determining its solubility in a range of organic solvents. Detailed methodologies for gravimetric and chromatographic techniques are presented to enable researchers to generate reliable and reproducible solubility data.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and formulating stable and bioavailable drug products.

Currently, there is a notable lack of publicly available, experimentally determined solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing researchers with the necessary tools and methodologies to determine these crucial parameters in their own laboratories.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂ | [1][2] |

| Molecular Weight | 196.56 g/mol | [1][2] |

| CAS Number | 34486-23-2 | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | 252.2 °C at 760 mmHg | [3] |

| Calculated Water Solubility | 1.1 g/L (at 25 °C) | [4] |

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of quantitative solubility data for this compound in organic solvents. The only available data point is a calculated water solubility value.

Table 2: Known Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | 1.1 | Calculated |

The absence of experimental data underscores the importance of the standardized protocols provided in the following sections.

Experimental Protocols for Solubility Determination

To address the existing data gap, this section provides detailed and adaptable experimental protocols for determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

General Workflow for Solubility Determination

The overall process for determining the solubility of the target compound is illustrated in the following workflow diagram.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

-

Evaporating dish or pre-weighed vials (for gravimetric method)

-

Vacuum oven or nitrogen stream evaporator (for gravimetric method)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic method)

Procedure: Preparation of Saturated Solution

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid after equilibration is crucial.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Procedure: Sample Collection and Preparation

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

Quantification Method 1: Gravimetric Analysis

The gravimetric method is a straightforward technique for determining solubility.

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solid residue.

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility can then be calculated by dividing the mass of the solute by the volume of the supernatant taken.

Quantification Method 2: Spectroscopic/Chromatographic Analysis

For higher accuracy and sensitivity, especially for poorly soluble compounds, UV-Vis spectrophotometry or HPLC is recommended.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards to generate a calibration curve.

-

Sample Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same method as the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Conclusion

While there is a significant gap in the publicly available solubility data for this compound in organic solvents, this technical guide provides a robust framework for researchers to generate this critical information. By following the detailed experimental protocols for the shake-flask method coupled with either gravimetric or spectroscopic/chromatographic analysis, scientists in drug discovery and development can obtain reliable and reproducible solubility data. This will facilitate the optimization of synthetic and purification processes, as well as the development of effective formulations for this important chemical intermediate. The provided workflow and methodologies are intended to serve as a valuable resource for the scientific community, promoting a deeper understanding of the physicochemical properties of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CAS # 34486-23-2, 6-Chloro-4-(trifluoromethyl)-2-pyridinamine, (6-Chloro-4-trifluoromethylpyridin-2-yl)amine, 2-Amino-6-chloro-4-(trifluoromethyl)pyridine, this compound - chemBlink [ww.chemblink.com]

A Technical Guide to 6-Chloro-4-(trifluoromethyl)pyridin-2-amine: A Key Intermediate in the Synthesis of Multi-Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a critical heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent multi-kinase inhibitors. Its strategic importance is underscored by its incorporation into the structure of clinically approved anticancer agents such as Sorafenib and Regorafenib. These drugs are pivotal in the treatment of various malignancies, including renal cell carcinoma, hepatocellular carcinoma, and metastatic colorectal cancer. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a summary of its chemical and safety data. Furthermore, this document elucidates the mechanism of action of its derivatives, detailing their inhibitory effects on key signaling pathways implicated in tumorigenesis, namely the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its chemical structure is characterized by a pyridine ring substituted with a chloro group at the 6-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 34486-23-2 | [2] |

| Molecular Formula | C₆H₄ClF₃N₂ | [2] |

| Molecular Weight | 196.56 g/mol | [2] |

| Appearance | White to light yellow powder/crystals | ChemicalBook |

| Storage Temperature | 2–8 °C, under inert gas | ChemicalBook |

| XLogP3-AA | 2.4 | [2] |

| Topological Polar Surface Area | 38.9 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. A common and efficient method involves the selective amination of 2,6-dichloro-4-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine

This two-step process involves an initial amination followed by a dehalogenation.[3]

Step 1: Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)pyridine

-

In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).

-

Heat the mixture to 150°C with stirring and maintain for approximately 6 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reactor to room temperature.

-

The resulting product, 2-Amino-6-chloro-4-(trifluoromethyl)pyridine, can be isolated and purified by standard procedures such as extraction and crystallization.

Step 2: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine (if desired, as a related compound)

-

To the reaction mixture from Step 1, add 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles).

-

Pressurize the autoclave with hydrogen gas up to 2.0 MPa.

-

Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.

-

Cool the pressure reactor to 30-40°C and filter the contents through Celite.

-

Add water to the filtrate and extract three times with ethyl acetate.

-

Wash the combined organic layers with saturated saline and dry over sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

The crude product can be purified by recrystallization from n-hexane to yield 2-Amino-4-(trifluoromethyl)pyridine as a white crystal.

Note: For the synthesis of derivatives that retain the 6-chloro substituent, Step 2 is omitted.

Caption: Synthetic route to this compound.

Applications in Drug Development: A Precursor to Kinase Inhibitors

The primary application of this compound in drug development is as a key building block for the synthesis of multi-kinase inhibitors. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and amino groups provide reactive handles for further chemical modifications. This scaffold is central to the structure of Sorafenib and Regorafenib, both of which are orally active inhibitors of several protein kinases involved in tumor progression and angiogenesis.

Synthesis of Sorafenib and Regorafenib Analogs

The synthesis of Sorafenib and Regorafenib involves the coupling of a substituted picolinamide with a phenylurea moiety. This compound serves as a precursor to the 4-chloro-3-(trifluoromethyl)phenyl isocyanate or related amine fragment that forms the core of these drugs.

Caption: General synthetic logic for Sorafenib and Regorafenib.

Mechanism of Action of Derivatives

Derivatives of this compound, such as Sorafenib and Regorafenib, function as multi-kinase inhibitors, targeting both receptor tyrosine kinases (RTKs) on the cell surface and intracellular serine/threonine kinases.

Key Kinase Targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): Inhibition of VEGFRs blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

-

Platelet-Derived Growth Factor Receptor (PDGFR-β): PDGFR signaling is involved in tumor growth, angiogenesis, and metastasis.[4]

-

Raf kinases (C-Raf, B-Raf, and mutant B-Raf): These kinases are central components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.[4]

-

Kit and RET: These RTKs are implicated in the pathogenesis of various cancers.

Signaling Pathways Modulated by Derivatives

The inhibition of the aforementioned kinases by derivatives of this compound leads to the downregulation of two critical signaling pathways in cancer:

-

The Ras-Raf-MEK-ERK Pathway: This pathway is a major driver of cell proliferation, differentiation, and survival. By inhibiting Raf kinases, drugs like Sorafenib and Regorafenib can block downstream signaling to MEK and ERK, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.

-

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[1][5][6][7][8] While not direct inhibitors of PI3K or Akt, the upstream inhibition of RTKs by Sorafenib and Regorafenib can lead to reduced activation of this pathway. Some derivatives of the broader 2-amino-4-(trifluoromethyl)pyridine class, such as Bimiralisib, are direct inhibitors of PI3K and mTOR.

Caption: Downregulation of the PI3K/Akt/mTOR signaling pathway.

Quantitative Biological Data

The following table summarizes the inhibitory activities of Sorafenib and Regorafenib, which are synthesized using intermediates derived from the this compound scaffold.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Sorafenib | VEGFR-2 | 90 | [4] |

| B-Raf | 22 | [4] | |

| c-Raf | 6 | [4] | |

| PDGFR-β | 57 | [4] | |

| c-Kit | 68 | [4] | |

| Regorafenib | VEGFR1 | 13 | [9] |

| VEGFR2 | 4.2 | [9] | |

| VEGFR3 | 46 | [9] | |

| PDGFRβ | 22 | [9] | |

| Kit | 7 | [9] | |

| RET | 1.5 | [9] | |

| Raf-1 | 2.5 | [9] |

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against specific kinases.

Materials:

-

Kinase of interest (e.g., VEGFR-2, B-Raf)

-

Kinase substrate (specific for the kinase)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well white opaque plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction:

-

In a multi-well plate, add the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Add the kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence (from the "no enzyme" control).

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[2]

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry, particularly for the development of targeted cancer therapies. Its utility as a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib highlights the significance of the trifluoromethylpyridine scaffold in modern drug design. The ability of its derivatives to potently inhibit key kinases in the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR signaling pathways provides a clear mechanism for their anticancer activity. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals dedicated to the discovery and development of novel therapeutics. Further exploration of derivatives of this scaffold holds promise for the generation of next-generation kinase inhibitors with improved efficacy and selectivity profiles.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. cdn-links.lww.com [cdn-links.lww.com]

An In-depth Technical Guide to the Safety and Hazards of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to inform researchers, scientists, and drug development professionals about the potential risks associated with this chemical and to provide guidance on its safe handling, storage, and disposal.

Chemical and Physical Properties

This compound is a solid, typically appearing as white crystals, with the molecular formula C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol .[1][2] It is recommended to be stored under an inert gas, such as nitrogen or argon, at temperatures between 2 and 8 °C.[2]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2][3]

GHS Classification Summary:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Toxicological Data

Table of Acute Toxicity Data for Structurally Similar Compounds:

| Compound | Test | Species | Route | Value | Reference |

| 2-Fluoro-6-(trifluoromethyl)pyridine | LD50 | Rat | Oral | 500 mg/kg | [4] |

| 2-Fluoro-6-(trifluoromethyl)pyridine | LD50 | Rat | Dermal | >2500 mg/kg | [4] |

| 2-Fluoro-6-(trifluoromethyl)pyridine | LC50 | Rat | Inhalation | 3075 ppm (male) | [4] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | LD50 | Rat | Oral | >500 - <1000 mg/kg | [5] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | LD50 | Rabbit | Dermal | >2000 mg/kg | [5] |

Experimental Protocols for Hazard Assessment

The toxicological evaluation of chemicals like this compound typically follows standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is used to estimate the acute oral toxicity. The test substance is administered in a stepwise procedure to groups of three fasted female rats at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The absence or presence of compound-related mortality in a group determines the next step. Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days. A post-mortem gross necropsy is performed on all animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)

The test substance is applied to a small, shaved area of the skin of rats (at least 10% of the body surface area). The application site is covered with a porous gauze dressing for a 24-hour exposure period. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weights are recorded weekly. At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Rats are exposed to the test substance, typically as a dust or aerosol, in a whole-body inhalation chamber for a standard duration of 4 hours. The concentration of the test substance in the air is monitored. Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days. Body weights are recorded, and a full necropsy is performed at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

A single dose of the test substance is applied to a small area of the skin of an albino rabbit, with an untreated area serving as a control. The exposure duration is typically 4 hours. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. The reversibility of any observed skin reactions is assessed over a period of 14 days.[7][8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reversibility of any lesions is observed for up to 21 days.[9]

Potential Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms of toxicity for this compound have not been extensively studied. However, the toxicity of halogenated and trifluoromethyl-substituted aromatic compounds can be attributed to several factors. The trifluoromethyl group is strongly electron-withdrawing, which can influence the metabolic pathways and reactivity of the molecule.[10][11]

The presence of a chlorine atom and an amino group on the pyridine ring can lead to the formation of reactive metabolites upon biotransformation in the body. These reactive intermediates can potentially bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity.

A plausible general workflow for the assessment of chemical hazards, including that of this compound, is depicted below.

References

- 1. This compound | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

literature review of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine synthesis

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Introduction

This compound is a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of both a chloro and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and metabolic stability to derivative compounds. This makes it a valuable building block for developing novel kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive review of the primary synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the reaction pathway.

Primary Synthesis Pathway: Selective Amination

The most prominently documented method for synthesizing this compound is through the selective amination of 2,6-dichloro-4-(trifluoromethyl)pyridine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the chlorine atoms is displaced by an amino group. The reaction is typically performed using aqueous ammonia in an autoclave under elevated temperature and pressure.

Caption: Synthesis via selective amination of 2,6-dichloro-4-(trifluoromethyl)pyridine.

Quantitative Data Summary

The following table summarizes the quantitative data from a key patent detailing the synthesis. The reaction involves the conversion of 2,6-dichloro-4-(trifluoromethyl)pyridine (2,6,4-DCTF) to 2-amino-6-chloro-4-(trifluoromethyl)pyridine (referred to as 2,6,4-ACTF in the source).

| Parameter | Value | Reference |

| Starting Material | 2,6-dichloro-4-(trifluoromethyl)pyridine (2,6,4-DCTF) | [1] |

| Reagent | 28% Ammonia Water | [1] |

| Solvent | Tetrahydrofuran (THF) or None | [1] |

| Molar Ratio (Ammonia:DCTF) | ~9.6 : 1 | [1] |

| Temperature | 150 °C | [1] |

| Reaction Time | ~5 hours (with THF), ~15 hours (without THF) | [1] |

| Pressure | Not specified (autoclave) | [1] |

| Yield | Not explicitly stated for the intermediate, but the subsequent product was obtained in good yield, implying high conversion in this step. | [1] |

Detailed Experimental Protocol

This section provides a detailed experimental methodology for the synthesis of this compound, adapted from the literature.[1] This protocol describes the formation of the target compound as a stable intermediate.

Materials:

-

2,6-dichloro-4-(trifluoromethyl)pyridine (5 g, 0.023 moles)

-

28% Ammonia water (15.3 mL, 0.22 moles)

-

Tetrahydrofuran (THF) (10 mL)

-

Autoclave (100 mL capacity)

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Charge a 100 mL autoclave with 5 g (0.023 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 15.3 mL (0.22 moles) of 28% ammonia water, and 10 mL of THF.

-

Seal the autoclave and heat the mixture to 150°C with constant stirring.

-

Maintain the reaction at 150°C for approximately 5 hours.

-

After the reaction period, cool the autoclave to a safe handling temperature (30-40°C).

-

Vent any residual pressure and open the autoclave. The resulting solution contains this compound.

-

For isolation and purification, transfer the reaction solution to a separatory funnel.

-

Add water to the solution and perform an extraction three times with ethyl acetate.

-

Combine the organic layers and wash with a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved through recrystallization or column chromatography if required.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making substituted pyridines a rich area of investigation for novel drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of substituted pyridines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details the quantitative biological data, experimental methodologies, and the intricate signaling pathways modulated by these promising compounds.

Anticancer Activity of Substituted Pyridines

Substituted pyridines have emerged as a significant class of compounds in oncology research, demonstrating potent inhibitory effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various substituted pyridine derivatives has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating greater potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |

| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] | |

| Pyridine-urea hybrid 238b | General (NCI 58 cell line panel) | 3.93 (VEGFR-2 inhibition) | [2] | |

| Imidazo[1,2-a]pyridines | Compound 13c | PC3 (Prostate) | 5.195 | [3] |

| Compound 9 | MCF-7 (Breast) | 21.045 | [3] | |

| Compound 12c | HCT116 (Colon) | 13.575 | [3] | |

| 3-Cyano-2-substituted Pyridines | Benzohydrazide derivative 9a | Various | Growth inhibition | [4] |

| Compound 4b | A-549 (Lung) | 0.00803 | [4] | |

| Compound 4e | A-549 (Lung) | 0.0095 | [4] | |

| SHP2 Inhibitors | Compound C6 | MV-4-11 (Leukemia) | 0.0035 | [5] |

| Compound 11a | Ba/F3 cells | 1.36 | [6] | |

| VEGFR-2 Inhibitors | Pyridine-derived Compound 10 | HepG2 (Liver) | 4.25 | [7] |

| Pyridine-derived Compound 10 | VEGFR-2 Enzyme | 0.12 | [7] |

Experimental Protocols: Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][]

Materials:

-

Substituted pyridine compounds

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14][15]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Substituted pyridine compounds

-

Assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the substituted pyridine compound at various concentrations, the VEGFR-2 enzyme, and the kinase substrate in the assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves a two-step enzymatic reaction that converts ADP to ATP and then measures the ATP level via a luciferase-based luminescent signal.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Signaling Pathways in Cancer Modulated by Substituted Pyridines

Substituted pyridines exert their anticancer effects by targeting various signaling pathways that are often dysregulated in cancer.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][7][9][16][17] Several pyridine derivatives have been developed as potent inhibitors of VEGFR-2.

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted pyridines.

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway.[5][6] Allosteric inhibitors of SHP2, including some substituted pyridines, stabilize the auto-inhibited conformation of the enzyme.

Caption: Allosteric inhibition of the SHP2 signaling pathway by substituted pyridines.

Antimicrobial Activity of Substituted Pyridines

Substituted pyridines exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro antimicrobial activity.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Salts | Compound 66 | S. aureus | 56 ± 0.5 (% inhibition at 100 µg/mL) | |

| Compound 65 | E. coli | 55 ± 0.5 (% inhibition at 100 µg/mL) | ||

| Thienyl Substituted Thiazoles | Isonicotinic acid hydrazide derivatives 23-27 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 (µM/mL) | |

| Pyridine-carbonitrile | 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus | 0.5 - 64 | |

| Candida species | 0.25 - 2 | |||

| Pyridine-thione | Compound 12a | E. coli | 19.5 | |

| Compound 12a | B. mycoides | <4.8 | ||

| Compound 12a | C. albicans | <4.8 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Substituted pyridine compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Compound Dilution: Perform serial twofold dilutions of the substituted pyridine compounds in the broth directly in the 96-well plates.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Screening

The general workflow for screening substituted pyridines for antimicrobial activity involves a series of steps from initial synthesis to the determination of their inhibitory potential.

Caption: General experimental workflow for antimicrobial screening of substituted pyridines.

Anti-inflammatory Activity of Substituted Pyridines

Substituted pyridines have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of substituted pyridines is often assessed in vivo using models like the carrageenan-induced paw edema test, where the percentage of edema inhibition is measured.

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Test Model | Reference |

| 3-hydroxy-pyridine-4-one derivative A | 20 | 67 | Carrageenan-induced paw edema | |

| 3-hydroxy-pyridine-4-one derivative B | 400 | Significant inhibition | Carrageenan-induced paw edema | |

| 3-hydroxy-pyridine-4-one derivative C | 200 | 58 | Carrageenan-induced paw edema | |

| Indomethacin (Standard) | 10 | 60 | Carrageenan-induced paw edema | |

| Pyrido[2,3-d]pyrimidine derivative (25) | N/A | 74 (at 1 hour) | Carrageenan-induced rat paw oedema | |

| Pyridine carbothioamide R4 | N/A | Significant reduction in paw size | Complete Freund's Adjuvant-induced inflammatory model |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats

-

Substituted pyridine compounds

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Indomethacin (as a standard drug)

Procedure:

-

Animal Grouping and Fasting: Group the rats and fast them overnight with free access to water.

-

Compound Administration: Administer the substituted pyridine compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives indomethacin.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Signaling Pathway in Inflammation Modulated by Substituted Pyridines

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Some substituted pyridines have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by substituted pyridines.

Conclusion

Substituted pyridines represent a highly versatile and privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their amenability to chemical modification, underscore their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and insights into the modulation of key signaling pathways provided in this technical guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this important class of compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of substituted pyridines into clinically effective medicines.

References

- 1. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsat.org [ijsat.org]

- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine from 2,6-dichloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective mono-amination of 2,6-dichloro-4-(trifluoromethyl)pyridine to synthesize 6-Chloro-4-(trifluoromethyl)pyridin-2-amine. This method utilizes a nucleophilic aromatic substitution reaction with aqueous ammonia under elevated temperature and pressure. The protocol is designed to offer a practical and efficient route to this key building block, which is valuable in the development of novel pharmaceutical and agrochemical agents.

Introduction

This compound is a crucial intermediate in organic synthesis, particularly for the preparation of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and amino substituents provide versatile handles for further chemical modifications. The selective synthesis of this compound from the readily available 2,6-dichloro-4-(trifluoromethyl)pyridine is a key transformation. This protocol details a procedure for a selective nucleophilic aromatic substitution (SNAr) reaction, where one of the two chlorine atoms is displaced by an amino group. The chlorine atom at the 2-position of the pyridine ring is generally more activated towards nucleophilic attack, facilitating a regioselective synthesis.

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be carried out by trained personnel in a well-ventilated fume hood.

-

The use of a high-pressure autoclave requires proper training and adherence to safety protocols. Ensure the autoclave is rated for the expected temperature and pressure.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Aqueous ammonia is corrosive and has a pungent odor. Handle with care.

-

2,6-dichloro-4-(trifluoromethyl)pyridine is a halogenated organic compound and should be handled with caution.

Concluding Remarks

The protocol described provides a reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, a selective mono-amination of 2,6-dichloro-4-(trifluoromethyl)pyridine can be achieved. This intermediate is valuable for the synthesis of more complex molecules in the fields of medicinal chemistry and agrochemical research. Further optimization of reaction parameters such as temperature, time, and solvent may lead to improved yields and purity.

Application Notes and Protocols for Suzuki Coupling with 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules with diverse biological activities. The 2-amino-4-(trifluoromethyl)pyridine scaffold is a key structural motif in many biologically active compounds. The ability to further functionalize this core structure via Suzuki coupling allows for the rapid generation of libraries of novel compounds for drug discovery and development.

This document provides a detailed experimental protocol for the Suzuki coupling of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine with various arylboronic acids. The protocol is based on established methodologies for the coupling of structurally similar heteroaryl chlorides and has been optimized for this specific substrate.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound is as follows:

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions may require further optimization depending on the specific boronic acid used.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as XPhos or SPhos) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask or sealed microwave vial)

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Solvents for work-up and purification (e.g., Ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS. For microwave-assisted reactions, temperatures between 135-140 °C for shorter durations (e.g., 30 minutes) have been shown to be effective for similar substrates.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired 6-aryl-4-(trifluoromethyl)pyridin-2-amine.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of chloro-heterocycles with various arylboronic acids, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 90-98 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 80-90 |

| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | DME/H₂O | 90 | 24 | 75-85 |

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling of this compound.

Signaling Pathway (Catalytic Cycle)

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-4-(trifluoromethyl)pyridin-2-amines. The provided protocol offers a robust starting point for researchers, and the reaction conditions can be further optimized to achieve high yields with a variety of arylboronic acids. This methodology is a valuable tool for the generation of diverse compound libraries for drug discovery and development.

References

Application Notes and Protocols: 6-Chloro-4-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a key building block in modern medicinal chemistry, primarily utilized for the synthesis of targeted therapeutics. Its unique structure, featuring a trifluoromethyl group and a reactive chlorine atom, makes it an invaluable scaffold for developing potent and selective inhibitors of various enzymes, particularly protein kinases. The trifluoromethyl moiety often enhances metabolic stability and binding affinity, while the chloro-substituent provides a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

This document provides detailed application notes, experimental protocols, and biological activity data for derivatives of this compound, with a focus on its application in the development of kinase inhibitors for oncology.

Key Applications in Medicinal Chemistry

The principal application of this compound is in the synthesis of kinase inhibitors. The pyridine scaffold can mimic the hinge-binding interactions of the native ATP ligand in the kinase active site. The 2-amino group serves as a crucial hydrogen bond donor, while the 6-chloro position is ideal for introducing larger substituents via palladium-catalyzed cross-coupling reactions to achieve potency and selectivity.

A prominent example is the synthesis of Bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has been evaluated in clinical trials for various cancers.[1][2] The synthesis of Bimiralisib utilizes this compound as a key intermediate, highlighting the importance of this building block in accessing novel therapeutic agents.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄ClF₃N₂ |

| Molecular Weight | 196.56 g/mol |

| CAS Number | 34486-23-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 70-74 °C |

| Boiling Point | 221.3±40.0 °C at 760 mmHg |

Table 2: Biological Activity of Bimiralisib (PQR309) - A Derivative of this compound

| Target | IC₅₀ (nM) | Kᵢ (nM) |

| PI3Kα | 33 | 29 |

| PI3Kβ | 134 | 118 |

| PI3Kδ | 95 | 83 |

| PI3Kγ | 191 | 168 |

| mTOR | 89 | 83 |

Data sourced from a preclinical characterization study of Bimiralisib (PQR309).[1][3]

Experimental Protocols

Protocol 1: Synthesis of 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib) via Suzuki Cross-Coupling

This protocol describes the synthesis of Bimiralisib (PQR309) from a boronic acid pinacol ester derivative of this compound and 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine. While the initial borylation of this compound is a prerequisite, this protocol focuses on the key Suzuki cross-coupling step that assembles the final molecule.

Reaction Scheme:

(Boronic acid pinacol ester of this compound) + 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine → Bimiralisib (PQR309)

Materials:

-

4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

-

Boronic acid pinacol ester of this compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), the boronic acid pinacol ester of this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive pressure of inert gas, add Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with a variety of amines, a common transformation in medicinal chemistry to generate libraries of compounds for structure-activity relationship (SAR) studies.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or 1,4-Dioxane (anhydrous, degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

-

Add the anhydrous, degassed solvent.

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Signaling Pathway

Caption: PI3K/mTOR signaling pathway and points of inhibition by Bimiralisib.

Experimental Workflow

References

- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: 6-Chloro-4-(trifluoromethyl)pyridin-2-amine as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a key heterocyclic building block in the development of potent and selective kinase inhibitors. Its unique structural features, including a reactive chlorine atom for substitution reactions and a trifluoromethyl group to enhance metabolic stability and binding affinity, make it an attractive starting material for medicinal chemists. This document provides detailed application notes on its use in synthesizing kinase inhibitors, focusing on its incorporation into molecules targeting the PI3K/mTOR signaling pathway, along with relevant experimental protocols and data.

Application: A Key Component of the PI3K/mTOR Inhibitor Bimiralisib (PQR309)

A prominent example of a kinase inhibitor synthesized using this compound is bimiralisib (PQR309) . This compound is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has been evaluated in clinical trials for oncology.[1][2]

The 2-amino-4-(trifluoromethyl)pyridine moiety of bimiralisib, derived from this compound, plays a crucial role in its mechanism of action. The amino group forms key hydrogen bonds with the hinge region of the kinase domain, specifically with the amino acid residues Asp836, Asp841, and Asp964 in PI3Kγ.[1] This interaction is fundamental for the potent inhibitory activity of the compound. The trifluoromethyl group contributes to the overall physicochemical properties of the molecule, including its metabolic stability and ability to cross the blood-brain barrier.[1][2]

PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.[1][2] Bimiralisib, by inhibiting both PI3K and mTOR, effectively blocks this signaling cascade at two key nodes.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by bimiralisib.

Quantitative Data

The inhibitory activity of bimiralisib (PQR309) against various PI3K isoforms and mTOR is summarized in the table below.

| Target | Ki (nM) |

| PI3Kα | 21 |

| PI3Kβ | 91 |

| PI3Kδ | 41 |

| PI3Kγ | 23 |

| mTOR | 17 |

| Data sourced from a 2017 publication in the Journal of Medicinal Chemistry.[1] |

Experimental Protocols

General Experimental Workflow

The development of a kinase inhibitor using this compound typically follows the workflow illustrated below.

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Protocol 1: Synthesis of a 1,3,5-Triazine-based Kinase Inhibitor

This protocol describes a general method for the synthesis of a kinase inhibitor library based on a 1,3,5-triazine scaffold, similar to the core of bimiralisib, using this compound as a key building block.

Materials:

-

4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

-

This compound

-

Aryl or heteroaryl boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture or DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 equiv), the aryl or heteroaryl boronic acid pinacol ester (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst (0.05 equiv) to the reaction mixture.

-

Suzuki Coupling: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

-

Characterization: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (specific to the kinase)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody)

-

384-well plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

-

Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Inhibitor Addition: Add the diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Read the plate using a plate reader to measure the signal (e.g., luminescence or fluorescence).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its successful incorporation into potent molecules like bimiralisib highlights its potential in drug discovery. The provided protocols offer a general framework for the synthesis and evaluation of novel kinase inhibitors utilizing this important chemical scaffold. Researchers can adapt these methods to target a wide range of kinases and develop new therapeutic agents for various diseases.

References

Application Notes and Protocols for N-arylation Reactions Involving 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-arylation of 6-chloro-4-(trifluoromethyl)pyridin-2-amine, a key building block in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. The presence of the trifluoromethyl group and the chlorine atom on the pyridine ring offers unique electronic properties and potential metabolic stability, making its derivatives attractive for drug discovery programs.

Introduction